Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a tetrahydronaphthalene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the reaction of 2-naphthylamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .
Scientific Research Applications
Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrocarbon with similar structural features but lacking the amino and ester groups.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another naphthalene derivative with a different substitution pattern
Uniqueness
Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate (ETC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ETC, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Basic Information:
Property | Value |
---|---|
Molecular Formula | C13H17NO2 |
Molecular Weight | 219.28 g/mol |
IUPAC Name | This compound |
InChIKey | FJOHNAWIKHXDST-UHFFFAOYSA-N |
ETC features a tetrahydronaphthalene core structure that includes an amino group and an ethyl ester functional group. These structural characteristics contribute to its potential reactivity and biological activity.
Mechanisms of Biological Activity
ETC's biological activity has been attributed to its interaction with various receptors and enzymes:
- Dopamine Receptor Interaction: Due to its structural similarity to neurotransmitters, ETC may interact with dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and depression.
- Enzyme Inhibition: Studies indicate that ETC can inhibit specific enzymes involved in neurotransmitter pathways, which could modulate biochemical processes related to mood regulation and motor control.
- Anti-inflammatory Properties: Related compounds have shown anti-inflammatory effects, suggesting that ETC might also possess similar properties.
Research Findings
Several studies have investigated the biological effects of ETC and related compounds:
- Pharmacological Studies: Research indicates that ETC may act as a modulator of neurotransmitter systems. Its interaction with G-protein coupled receptors (GPCRs) has been explored, revealing implications for mood regulation.
-
Case Studies on Similar Compounds: A comparative analysis of structurally similar compounds has been conducted. For example:
Compound Name CAS Number Key Features Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate 99907-80-9 Contains methoxy groups; potential for different biological activity (S)-ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate 1115955-17-3 Enantiomeric form; may exhibit different pharmacodynamics Ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate 888407-48-5 Stereoisomer; differing interaction profiles with receptors
These comparisons highlight the unique properties of ETC that distinguish it from other compounds in its class.
Applications in Medicinal Chemistry
The potential applications of ETC extend beyond neurological disorders:
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-12(15)13(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,14H2,1H3 |
InChI Key |
XYTUMPQOSQRPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C2C1)N |
Origin of Product |
United States |
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